Dab-boro-Nle

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

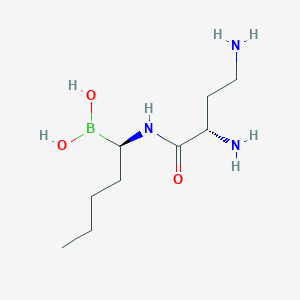

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid is a compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various chemical and biological applications. This particular compound is notable for its role as a selective and potent inhibitor of dipeptidyl peptidase 7 (DPP7), with significant implications in biological research and potential therapeutic applications.

Vorbereitungsmethoden

The synthesis of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves several steps, typically starting from commercially available starting materials. One common synthetic route includes the use of threonine or allo-threonine as starting materials, followed by a series of reactions to introduce the boronic acid moiety and the diamino butanamido group. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . Industrial production methods would likely scale up these laboratory procedures, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Analyse Chemischer Reaktionen

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced under specific conditions to modify the boronic acid group.

Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Protease Inhibition :

- Mechanism : Dab-boro-Nle acts as a potent inhibitor of dipeptidyl peptidases (DPPs), which are crucial in various physiological processes. The boronic acid group facilitates reversible binding to the active site of these enzymes, effectively blocking their activity.

- Selectivity : Studies have shown that this compound can selectively inhibit DPP4, FAP, DPP8, and DPP9, demonstrating its potential as a targeted therapeutic agent in conditions like diabetes and cancer .

-

Drug Development :

- Therapeutic Potential : The unique structural features of this compound position it as a candidate for developing new drugs aimed at treating metabolic disorders. Its ability to modulate enzyme activity can lead to innovative treatments for diseases characterized by dysregulated proteolytic activity .

- Case Studies : Research has indicated that compounds similar to this compound have been successfully employed in clinical trials, showcasing their efficacy and safety profiles in human subjects .

-

Biochemical Research :

- Enzyme Kinetics : In vitro studies utilizing this compound have provided insights into enzyme kinetics and molecular interactions. By incorporating this compound into experimental designs, researchers can elucidate the mechanisms underlying enzyme function and inhibition .

- Bioimaging : The incorporation of boronic acids into imaging agents has opened avenues for bioimaging applications. This compound's properties allow for enhanced visualization of biological processes at the molecular level .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Protease Inhibition | Selective inhibition of DPPs to regulate metabolic pathways | Treatment of diabetes |

| Drug Development | Potential for new therapeutic agents targeting specific diseases | Clinical trials for metabolic disorders |

| Biochemical Research | Insights into enzyme kinetics and molecular interactions | Studies on protease mechanisms |

| Bioimaging | Enhanced visualization techniques using boronic acid derivatives | Molecular imaging in cancer research |

Case Studies

- Inhibition of Dipeptidyl Peptidases :

- Drug Development Trials :

- Molecular Imaging Studies :

Wirkmechanismus

The mechanism of action of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid involves its interaction with the active site of DPP7. The boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme, inhibiting its activity. This interaction disrupts the enzyme’s ability to cleave peptide bonds, thereby modulating various biological pathways.

Vergleich Mit ähnlichen Verbindungen

®-1-((S)-2,4-diaminobutanamido)pentylboronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. While these compounds share the boronic acid functional group, they differ in their specific structures and biological activities. For example, phenylboronic acid is commonly used in the development of sensors and diagnostic tools, whereas 3-formylphenylboronic acid has applications in organic synthesis and medicinal chemistry . The unique structure of ®-1-((S)-2,4-diaminobutanamido)pentylboronic acid, with its specific arrangement of functional groups, gives it distinct properties and applications, particularly in the inhibition of DPP7.

Eigenschaften

Molekularformel |

C9H22BN3O3 |

|---|---|

Molekulargewicht |

231.1 g/mol |

IUPAC-Name |

[(1R)-1-[[(2S)-2,4-diaminobutanoyl]amino]pentyl]boronic acid |

InChI |

InChI=1S/C9H22BN3O3/c1-2-3-4-8(10(15)16)13-9(14)7(12)5-6-11/h7-8,15-16H,2-6,11-12H2,1H3,(H,13,14)/t7-,8-/m0/s1 |

InChI-Schlüssel |

JAXKDVVQQUKJKR-YUMQZZPRSA-N |

SMILES |

CCCC[C@@H](B(O)O)NC([C@@H](N)CCN)=O |

Isomerische SMILES |

B([C@H](CCCC)NC(=O)[C@H](CCN)N)(O)O |

Kanonische SMILES |

B(C(CCCC)NC(=O)C(CCN)N)(O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Dab-boro-Nle; DabboroNle; Dab boro Nle |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.